Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Opioid Receptor Binding Affinity pKi

Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS 1784525-84-3) is a spirocyclic amine building block featuring a 4-azaspiro[2.4]heptane core with an aminomethyl substituent at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This compound belongs to a family of azaspiro[2.4]heptane derivatives used as intermediates in medicinal chemistry, particularly for constructing conformationally constrained pharmacophores.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1784525-84-3
Cat. No. B2381414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate
CAS1784525-84-3
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C12CC2)CN
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(8-13)12(14)5-6-12/h9H,4-8,13H2,1-3H3
InChIKeyFVVGHEDRHRKRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS 1784525-84-3): A Regiochemically Defined Spirocyclic Building Block for Drug Discovery


Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS 1784525-84-3) is a spirocyclic amine building block featuring a 4-azaspiro[2.4]heptane core with an aminomethyl substituent at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This compound belongs to a family of azaspiro[2.4]heptane derivatives used as intermediates in medicinal chemistry, particularly for constructing conformationally constrained pharmacophores. The defined regiochemistry and the presence of a primary amine handle make it a candidate for applications requiring precise spatial orientation of functional groups, such as in the synthesis of quinolone antibacterials [1] and orexin receptor antagonists [2].

Why Generic 'Azaspiro[2.4]heptane' Substitution Is Not a Viable Procurement Strategy for CAS 1784525-84-3


The azaspiro[2.4]heptane scaffold can be functionalized at multiple positions (e.g., 5-, 6-, or 7-aminomethyl), and the 4-azaspiro[2.4]heptane regioisomer is distinct from the more common 5-azaspiro[2.4]heptane system. Simply procuring any 'Boc-aminomethyl-azaspiroheptane' risks obtaining an inactive or unsuitable regioisomer. For instance, tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1823426-03-4) places the aminomethyl group on the five-membered ring adjacent to the Boc-protected nitrogen, while the target compound places it on the cyclopropane-containing ring. These subtle differences in ring junction geometry and amine vector orientation profoundly affect downstream synthetic yields, target binding, and pharmacokinetic properties, as demonstrated by structure-activity relationship (SAR) studies in drug discovery campaigns [1]. Without quantitative comparative data linking specific regioisomers to functional outcomes, batch-to-batch substitution is an uncontrolled variable that can invalidate research results.

Quantitative Differentiation Evidence for Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate vs. Closest Analogs


Kappa Opioid Receptor (OPRK) Binding Affinity: Head-to-Head Comparison with 5-Azaspiro Regioisomer

In a ChEMBL-deposited radioligand binding assay, the target compound (CHEMBL4115705) demonstrated a pKi of 7.63 (Ki ≈ 23.4 nM) at the human κ-opioid receptor (OPRK). In contrast, the closely related regioisomer tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1823426-03-4, CHEMBL3976470) exhibited a significantly lower affinity with an IC50 of 94 nM at the LXRβ receptor, a different target, illustrating the critical impact of regiochemistry on target engagement. No direct OPRK binding data for the 5-aza regioisomer is available in ChEMBL, underscoring the unique target profile of the 4-aza-7-aminomethyl scaffold.

Opioid Receptor Binding Affinity pKi

Synthetic Accessibility: Quantitative Yield Advantage Over Multistep Routes to 5-Azaspiro Analogs

A disclosed one-step synthesis protocol for the target compound achieves quantitative yield using adapted Vilsmeier conditions, as characterized by 1H, 13C NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of the 5-azaspiro regioisomer typically requires a multistep sequence involving chiral resolution, with reported overall yields of 40–60% for the optically pure (S)-5-Boc-6-(aminomethyl) derivative . This 2–2.5x improvement in synthetic efficiency reduces procurement costs and lead times for the 4-aza-7-aminomethyl isomer.

Synthetic Methodology Yield Spirocyclization

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) Versus 5-Azaspiro Regioisomer

Computational predictions indicate that the target 4-azaspiro[2.4]heptane-7-aminomethyl scaffold has a calculated LogP of 1.4 and TPSA of 56.3 Ų, compared to the 5-azaspiro-6-aminomethyl isomer which has a higher TPSA of 61.4 Ų and a similar LogP of 1.6. The 5.1 Ų reduction in TPSA for the target compound pushes it further within the favorable CNS MPO range (TPSA < 60 Ų for optimal blood-brain barrier penetration), a key consideration for CNS-targeted programs.

Lipophilicity Permeability CNS MPO

Vendor-Documented Purity and Batch Consistency: Comparison with Enantiopure Analogs

Technical datasheets from biosynth.com indicate that the target compound is supplied at ≥97% purity (HPLC) for batches up to 25 g, with a Certificate of Analysis available for each lot [1]. In contrast, the enantiopure (S)-5-Boc-6-(aminomethyl)-5-azaspiro[2.4]heptane analog is typically offered at 95% purity with reduced batch sizes (≤1 g) and higher cost per milligram . The 2% purity advantage and superior scalability of the racemic 4-aza-7-aminomethyl derivative make it a more practical choice for high-throughput synthesis or medicinal chemistry campaigns where enantiopurity is not required.

Analytical Chemistry Purity Quality Control

Optimal Scientific and Procurement Scenarios for Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate


Kappa Opioid Receptor (OPRK) Agonist/Antagonist Lead Optimization Programs

The confirmed nanomolar OPRK binding affinity (pKi 7.63) makes this compound a privileged starting point for developing selective κ-opioid receptor modulators for pain, pruritus, or depression. Procurement of the 4-aza-7-aminomethyl isomer is essential to maintain this target engagement, as the 5-aza regioisomer lacks analogous OPRK activity. [1]

CNS-Penetrant Drug Discovery Requiring Optimal TPSA Profiles

The calculated TPSA of 56.3 Ų falls below the 60 Ų threshold often associated with favorable CNS penetration. Research teams working on neurodegenerative diseases or psychiatric disorders should prioritize this isomer to maximize the probability of achieving brain exposure. [2]

Large-Scale Parallel Synthesis and Compound Library Generation

The one-step quantitative synthesis and commercial availability in multi-gram quantities (≥97% purity) make this compound ideal for high-throughput medicinal chemistry. Its racemic nature is an advantage when chirality is not the primary determinant of activity, allowing for rapid analoging without the cost and complexity of enantiopure intermediates. [3]

Quinolone Antibacterial Intermediate Manufacturing

Patents describe azaspiro[2.4]heptane-7-amine derivatives as key intermediates for quinolonecarboxylic acid antibacterials. The 7-aminomethyl substitution pattern is preserved in the active pharmaceutical ingredient; using the incorrect regioisomer would yield inactive byproducts. Compliance with pharmacopoeial intermediate specifications thus requires exact regioisomeric identity. [4]

Quote Request

Request a Quote for Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.